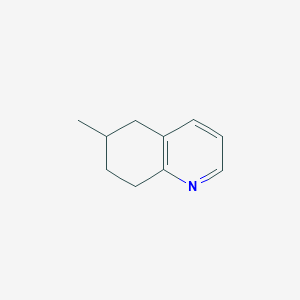

6-Methyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVNAAQHRKISQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives

Direct Synthesis Approaches to the Tetrahydroquinoline Core

The formation of the 6-Methyl-5,6,7,8-tetrahydroquinoline ring system can be achieved through several efficient synthetic routes. These methods often involve the construction of the heterocyclic ring from acyclic precursors or the reduction of a fully aromatic quinoline (B57606) system.

Catalytic Hydrogenation of Substituted Quinoline Precursors

Catalytic hydrogenation of the corresponding substituted quinoline is a direct and widely used method for the synthesis of 5,6,7,8-tetrahydroquinolines. researchgate.net This approach involves the reduction of the benzene (B151609) ring of the quinoline system, which is generally more challenging than the reduction of the pyridine (B92270) ring. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

A common strategy involves the use of transition metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a solid support like carbon. For instance, a method for synthesizing 5,6,7,8-tetrahydroquinoline (B84679) involves the catalytic hydrogenation of quinoline in a closed reaction vessel using a palladium catalyst. The reaction is typically carried out under hydrogen pressure (8-12 atmospheres) at a temperature of 60-70°C. google.com This is followed by an isomerization step at a higher temperature (160-170°C) to yield the final product. google.com Platinum oxide has also been found to be an effective catalyst, particularly when trifluoroacetic acid is used as the solvent, leading to high chemo- and stereoselectivity. researchgate.net

The regioselective reduction of the carbocyclic ring of substituted quinolines can also be achieved. For example, the hydrogenation of acetamido-substituted quinolines has been shown to produce amino-substituted 5,6,7,8-tetrahydroquinolines in good yields. researchgate.net The position of the substituent on the quinoline ring can influence the reaction's efficiency, with substituents on the pyridine ring generally giving better yields than those on the benzene ring. researchgate.net

| Catalyst | Substrate | Product | Yield (%) | Conditions |

| Pd | Quinoline | 5,6,7,8-Tetrahydroquinoline | High | H2 (8-12 atm), 60-70°C then 160-170°C |

| PtO2 | 2-Oxazolidinone-substituted quinolines | 5,6,7,8-Tetrahydroquinolines | High | Trifluoroacetic acid |

| Various | Acetamidoquinolines | Amino-5,6,7,8-tetrahydroquinolines | Good to Moderate | Catalytic Hydrogenation |

Multi-component Reactions for Tetrahydroquinoline Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a one-pot process. nih.govacs.org These reactions are valuable for creating molecular diversity and have been applied to the synthesis of various tetrahydroquinoline derivatives. nih.gov

One such approach involves the condensation of an aldehyde, an amine, and a third component with an active methylene (B1212753) group. For instance, a one-pot, three-component condensation of formaldehyde, an amine, and a tetrahydroquinoline can lead to N-Mannich bases. nih.gov While this example functionalizes a pre-existing tetrahydroquinoline, the principles of MCRs can be applied to construct the ring itself.

A more direct synthesis of the 5,6,7,8-tetrahydroquinoline core can be achieved through a four-component tandem reaction. This modified Kröhnke pyridine synthesis involves N-phenacylpyridinium bromide, an aromatic aldehyde, and a substituted or nitrogen-containing component to yield substituted 5,6,7,8-tetrahydroquinolines. researchgate.net

Another example is the reaction of cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297), which yields 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638). researchgate.net This reaction demonstrates the formation of a highly functionalized tetrahydroquinoline ring from acyclic and carbocyclic precursors.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Cyclohexanone | 2-Benzylidenemalononitrile | Ammonium Acetate | Reflux in ethanol | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

| N-phenacylpyridinium bromide | Aromatic aldehyde | Substituted component | Tandem reaction | Substituted 5,6,7,8-tetrahydroquinolines |

| Isocyanide | Allenoate | 2-Aminochalcone | - | Polycyclic dihydropyran-fused tetrahydroquinoline |

Kröhnke Methodology Adaptations for Substituted Pyridine Ring Annulation

The Kröhnke pyridine synthesis is a classical method for the formation of substituted pyridines, which can be adapted for the annulation of a pyridine ring onto a pre-existing carbocyclic system to form a tetrahydroquinoline. wikipedia.org The original method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. researchgate.netwikipedia.org

This methodology has been successfully applied to the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines starting from naturally occurring monoterpenes. researchgate.net For example, a β-ketoalkylpyridinium salt can be reacted with an α,β-unsaturated carbonyl compound derived from a chiral monoterpene in the presence of ammonium acetate and acetic acid. researchgate.net This approach, while effective, can sometimes result in low yields, necessitating the exploration of alternative synthetic routes. researchgate.net

Microwave-assisted Kröhnke reactions have also been employed for the preparation of various substituted pyridine derivatives, highlighting the versatility of this method. researchgate.net The key to adapting this methodology for the synthesis of this compound lies in the appropriate choice of the carbocyclic precursor that will form the "5,6,7,8" portion of the final molecule.

| Pyridinium Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Product |

| 1-(2-Oxopropyl)pyridinium bromide | α-Methylene ketone derived from (-)-β-pinene | Ammonium acetate | (6R,8R)-(+)-5,6,7,8-Tetrahydro-2,7,7-trimethyl-6,8-methanoquinoline |

| α-Pyridinium methyl ketone salts | α,β-Unsaturated carbonyl compounds | Ammonium acetate | 2,4,6-Trisubstituted pyridines |

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, further functionalization can be carried out to introduce a variety of substituents, which is crucial for modulating the biological activity of these compounds. These reactions can be directed to either the pyridine or the saturated carbocyclic ring.

Site-Selective Alkylation and Acylation Reactions

Site-selective alkylation and acylation of the tetrahydroquinoline scaffold are important for introducing diverse functional groups. The nitrogen atom of the tetrahydroquinoline ring is a common site for alkylation. Reductive alkylation of quinolines can directly lead to N-alkyl tetrahydroquinolines. acs.org This can be achieved in a one-pot tandem reaction involving the reduction of the quinoline followed by reductive alkylation with an aldehyde. acs.org

Alkylation can also be directed to the carbon framework. For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides as alkylating agents has been reported to produce succinimide-containing quinoline derivatives. nih.gov While this is on a quinoline N-oxide, similar principles of directed C-H activation could potentially be applied to the tetrahydroquinoline system.

Acylation reactions can be used to introduce carbonyl functionalities. For example, the acylation of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with acid chloride leads to the formation of a fused pyrimido[4,5-b]quinolin-4-(3H)one derivative. researchgate.net This highlights how acylation can be a key step in building more complex heterocyclic systems onto the tetrahydroquinoline core.

| Reaction Type | Substrate | Reagent | Product |

| Reductive Alkylation | Quinoline | Aldehyde, Hantzsch ester | N-Alkyl tetrahydroquinoline |

| C-H Alkylation | Quinoline N-oxide | Maleimide | C8-alkylated quinoline |

| Acylation | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Acid chloride | 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-(3H)one |

Introduction of Halogen, Amino, and Carbothioamide Moieties

The introduction of halogen, amino, and carbothioamide groups onto the this compound scaffold can significantly alter its physicochemical and biological properties.

Halogenation: The direct halogenation of quinolines and isoquinolines has been studied, and these methods can be adapted for tetrahydroquinolines. acs.org For example, the hydrogenation of bromoquinolines can yield bromo-1,2,3,4-tetrahydroquinolines. rsc.org However, care must be taken to avoid hydrodehalogenation, which can be a significant side reaction depending on the catalyst and reaction conditions. rsc.org The position of the halogen on the ring can influence the success of the hydrogenation. rsc.org

Amination: Amino groups can be introduced through various methods. One approach is the reduction of a nitro group on the quinoline ring prior to or after hydrogenation. Another method involves the conversion of a hydroxyl group to an amino group. For instance, 8-hydroxy-5,6,7,8-tetrahydroquinoline can be converted to 8-amino-5,6,7,8-tetrahydroquinoline. nih.gov This can be achieved by mesylation of the hydroxyl group followed by substitution with an azide (B81097) anion and subsequent reduction. researchgate.net

Carbothioamide Formation: Carbothioamide moieties can be introduced by reacting an amino-substituted tetrahydroquinoline with an isothiocyanate. For example, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline reacts with methylisothiocyanate to form the corresponding N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-N'-methylthiourea. google.com Similarly, reaction with benzoylisothiocyanate can also be used to introduce a thioureido group. mdpi.com

| Functional Group | Starting Material | Reagent(s) | Product |

| Halogen (Bromo) | Bromoquinoline | H2, MoS2 catalyst | Bromo-1,2,3,4-tetrahydroquinoline |

| Amino | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | 1. MsCl, NaN3 2. H2, Pd-C | 8-Amino-5,6,7,8-tetrahydroquinoline |

| Carbothioamide | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | Methylisothiocyanate | N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-N'-methylthiourea |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound is activated towards electrophilic aromatic substitution (EAS). The combined directing effects of the secondary amino group (a strong activating group) and the methyl group (a weak activating group) influence the regioselectivity of these reactions. The amino group strongly directs incoming electrophiles to the ortho and para positions relative to it (positions 5 and 7). The methyl group at C-6 further reinforces this by directing to its own ortho and para positions (positions 5 and 7). Consequently, substitution is strongly favored at the C-5 and C-7 positions.

Nitration: The nitration of the tetrahydroquinoline nucleus is highly dependent on reaction conditions and the presence of protecting groups on the nitrogen atom. researchgate.net Direct nitration in acidic conditions can lead to the formation of the N-protonated species, which deactivates the ring system. researchgate.net However, by protecting the nitrogen, for instance as an amide, the reaction can proceed with high regioselectivity. For this compound, nitration using reagents like nitric acid in sulfuric acid would be expected to yield a mixture of 5-nitro- and 7-nitro-6-methyl-5,6,7,8-tetrahydroquinoline. The precise ratio of these isomers can be influenced by the steric bulk of the electrophile and the specific reaction conditions employed.

Halogenation: Halogenation, such as bromination or chlorination, follows a similar regiochemical outcome. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent can be used to introduce a halogen atom onto the aromatic ring. Due to the strong activation from the amino and methyl groups, these reactions typically proceed under mild conditions. The major products are the 5-halo- and 7-halo-6-methyl-5,6,7,8-tetrahydroquinolines. Studies on the halogenation of related 8-substituted quinolines have demonstrated that C-5 halogenation is a common reactivity pattern. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring. nih.gov These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃). nih.govyoutube.com For the 6-methyl-tetrahydroquinoline substrate, acylation with an acyl chloride (e.g., acetyl chloride) in the presence of AlCl₃ would lead to substitution primarily at the less sterically hindered C-5 or C-7 position. The resulting ketones can be valuable intermediates for further synthetic transformations. It is important to note that the basic nitrogen of the tetrahydroquinoline can complex with the Lewis acid catalyst, potentially inhibiting the reaction. N-protection is often employed to circumvent this issue.

| Reaction | Typical Reagents | Expected Major Products | Key Considerations |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-methyl-5,6,7,8-tetrahydroquinoline & 7-Nitro-6-methyl-5,6,7,8-tetrahydroquinoline | N-protection can improve yield and regioselectivity. researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-6-methyl-5,6,7,8-tetrahydroquinoline & 7-Bromo-6-methyl-5,6,7,8-tetrahydroquinoline | Reaction proceeds under mild conditions due to activated ring. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-6-methyl-5,6,7,8-tetrahydroquinoline & 7-Acetyl-6-methyl-5,6,7,8-tetrahydroquinoline | N-protection is often necessary to prevent catalyst poisoning. nih.gov |

Nucleophilic Additions and Substitutions on the Tetrahydroquinoline Nitrogen

The nitrogen atom in the this compound ring is a secondary amine, rendering it nucleophilic and susceptible to a variety of addition and substitution reactions.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction, typically carried out in the presence of a base to deprotonate the nitrogen, yields N-alkylated derivatives. For example, reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate would produce 1-benzyl-6-methyl-5,6,7,8-tetrahydroquinoline. Reductive alkylation, a one-pot tandem reaction involving an aldehyde and a reducing agent like a Hantzsch ester catalyzed by boronic acid, provides a direct route from quinolines to N-alkyl tetrahydroquinolines. acs.orgacs.org

N-Acylation: Acylation of the nitrogen atom is another common transformation, typically achieved by reacting the tetrahydroquinoline with acyl chlorides or acid anhydrides. scispace.com This reaction is often performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The resulting N-acyl derivatives, or amides, are important for several reasons: they can serve as protecting groups for the nitrogen, they can modify the biological activity of the parent molecule, and the amide functionality can be used in further synthetic manipulations. For example, reacting this compound with acetyl chloride would yield 1-acetyl-6-methyl-5,6,7,8-tetrahydroquinoline. scispace.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Chirality is typically introduced by creating a stereocenter on the saturated portion of the heterocyclic ring, for example, at the C-5 or C-8 positions.

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach often utilizes lipases for the kinetic resolution of racemic alcohols or amines. A common strategy involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For instance, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline has been achieved through a dynamic kinetic resolution (DKR) process. nih.gov In a similar vein, a racemic mixture of 6-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate. The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomeric acetate from the unreacted, slower-reacting alcohol enantiomer. nih.govmdpi.com

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a premier method for establishing stereocenters during the synthesis of chiral compounds. The direct asymmetric hydrogenation of a substituted quinoline precursor, such as 6-methylquinoline (B44275), can produce chiral 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) with high enantioselectivity using chiral transition metal catalysts (e.g., Iridium or Ruthenium complexes with chiral phosphine (B1218219) ligands). While this produces a different isomer, similar catalytic systems can be applied to specifically designed precursors to yield the 5,6,7,8-tetrahydroquinoline scaffold.

More directly, asymmetric transfer hydrogenation (ATH) can be employed to reduce prochiral precursors. For example, the ATH of a 6-methyl-7,8-dihydroquinolin-5(6H)-one using a chiral catalyst, such as a Ru-diamine complex, would yield chiral 6-methyl-5-hydroxy-5,6,7,8-tetrahydroquinoline. Chiral ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone itself have been developed and used in metal-catalyzed ATH reactions, highlighting the utility of this chiral scaffold in creating other chiral molecules. nih.gov

| Method | Catalyst/Enzyme | Substrate Type | Product Type | Key Feature |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., CALB) | Racemic 6-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline | Enantiopure alcohol and acetylated enantiomer | High enantioselectivity under mild conditions. nih.gov |

| Asymmetric Hydrogenation | Chiral Ir- or Ru-phosphine complexes | Substituted quinoline or dihydroquinoline | Enantioenriched tetrahydroquinoline derivative | Direct creation of stereocenter with high atom economy. researchgate.net |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a chiral derivative of this compound, one could envision attaching a chiral auxiliary, such as a chiral oxazolidinone, to a precursor molecule. For example, a side chain at the C-8 position could be functionalized with a chiral auxiliary to direct the stereoselective addition of a nucleophile. Subsequent removal of the auxiliary would furnish the enantioenriched product. While specific examples for the 6-methyl derivative are not prevalent, the principle is widely applied in heterocyclic chemistry.

Enantioselective Organocatalysis in Tetrahydroquinoline Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. The formation of the tetrahydroquinoline ring itself can be rendered asymmetric using chiral organocatalysts. The aza-Diels-Alder or Povarov reaction, which involves the [4+2] cycloaddition of an imine with an electron-rich alkene, is a common method for synthesizing tetrahydroquinolines. Chiral phosphoric acids have proven to be highly effective catalysts for this transformation, inducing high levels of enantioselectivity. By reacting an appropriately substituted aniline (B41778) derivative (to form the 6-methyl pattern) with an aldehyde and an alkene in the presence of a chiral phosphoric acid catalyst, one could construct a chiral substituted 6-methyl-tetrahydroquinoline derivative in a single, highly enantioselective step.

Chemical Reactivity and Mechanistic Transformations of 6 Methyl 5,6,7,8 Tetrahydroquinoline

Reactions at the Saturated Ring System

The partially saturated carbocyclic ring of 6-Methyl-5,6,7,8-tetrahydroquinoline is a key site for oxidative and reductive transformations. The presence of the methyl group at the C6 position can be expected to influence the regioselectivity and stereoselectivity of these reactions compared to the unsubstituted parent compound, 5,6,7,8-tetrahydroquinoline (B84679).

The saturated ring of the tetrahydroquinoline system is susceptible to oxidation, which can lead to either aromatization or the formation of ring-oxidized products. One of the primary oxidation pathways is dehydrogenation, which results in the formation of the fully aromatic 6-methylquinoline (B44275). This transformation is often achieved using various oxidizing agents or catalytic systems. For instance, studies on related tetrahydroisoquinolines have demonstrated that pyridine-N-oxide can promote oxidative rearomatization at high temperatures. acs.org

Alternatively, oxidation can occur on the carbon framework of the saturated ring itself. Research on the parent compound, quinoline (B57606), has shown that epoxidation of the carbocyclic ring can occur, leading to the formation of diepoxides like trans-5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline. rsc.org While specific studies on the 6-methyl derivative are not detailed, it is mechanistically plausible that similar epoxidation could occur, with the methyl group potentially directing the stereochemical outcome of the epoxide formation.

Table 1: Potential Oxidation Reactions of the Tetrahydroquinoline Saturated Ring Use the sliders to view different reaction details.

| Oxidizing Agent | Product Type | Comments |

| Palladium on Carbon (Pd/C) | Aromatization (Dehydrogenation) | A common catalytic method for converting tetrahydroquinolines to quinolines. |

| Pyridine-N-Oxide | Aromatization | Effective at high temperatures for related heterocyclic systems. acs.org |

| Peroxy Acids (e.g., m-CPBA) | Ring Epoxidation | Can lead to the formation of epoxides on the saturated ring, as seen in related quinoline systems. rsc.org |

While the carbocyclic ring is already hydrogenated, the entire bicyclic system can undergo further reduction to yield decahydroquinoline (B1201275) derivatives. The reduction of 5,6,7,8-tetrahydroquinolines has been shown to produce trans-decahydroquinolines with high stereoselectivity. acs.org This transformation involves the reduction of both the pyridine (B92270) ring and the enamine functionality inherent in the tetrahydroquinoline structure.

The reaction typically proceeds via catalytic hydrogenation under conditions that favor the formation of the thermodynamically more stable trans-fused ring system. The regioselectivity is defined by the complete saturation of the entire quinoline nucleus. For this compound, this reduction would yield 6-methyldecahydroquinoline, with the methyl group's stereochemistry being influenced by the reaction conditions and catalyst choice.

Ring-opening reactions specifically targeting the saturated carbocyclic portion of this compound are not extensively documented in scientific literature. The carbocyclic ring is generally stable under non-oxidative conditions. However, synthetic strategies exist to form the tetrahydroquinoline skeleton through ring-closing reactions. For example, methods involving the intramolecular hydroarylation of N-aryl propargylamines or the cycloaddition involving C(sp³)–H bond activation provide pathways to the tetrahydroquinoline core. acs.orgacs.org These methods build the heterocyclic system rather than cleaving it, highlighting the synthetic value of the tetrahydroquinoline scaffold.

Reactions at the Aromatic Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound retains a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of reactions centered on nitrogen, including alkylation, acylation, and oxidation.

As a secondary amine, the nitrogen atom of this compound readily participates in N-alkylation and N-acylation reactions. These are fundamental transformations that introduce substituents onto the nitrogen atom.

N-Alkylation: This reaction typically involves treating the tetrahydroquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. A modern approach involves the one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, to directly yield N-alkyl tetrahydroquinolines. acs.orgacs.org

N-Acylation: This is achieved by reacting the molecule with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), to yield the corresponding N-acyl derivative.

Table 2: Reagents for N-Alkylation and N-Acylation Use the sliders to view different reaction details.

| Reaction Type | Reagent Class | Example Reagent | Product |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 1,6-Dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline |

| N-Alkylation | Aldehyde (Reductive) | Benzaldehyde (C₆H₅CHO) | 1-Benzyl-6-methyl-5,6,7,8-tetrahydroquinoline |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 1-Acetyl-6-methyl-5,6,7,8-tetrahydroquinoline |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 1-Acetyl-6-methyl-5,6,7,8-tetrahydroquinoline |

The nitrogen atom can be oxidized to form a tertiary amine N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the pyridine ring.

The synthesis of the parent 5,6,7,8-tetrahydroquinoline 1-oxide has been well-documented. nih.gov The application of these methods to the 6-methyl analog would be expected to proceed similarly, yielding this compound 1-oxide. These N-oxides are valuable synthetic intermediates themselves. nih.gov

Table 3: Common Reagents for N-Oxide Formation Use the sliders to view different reaction details.

| Reagent | Solvent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature |

| Oxone/Catalyst System | Water/Acetonitrile (B52724) | Room Temperature nih.gov |

Reactivity of Peripheral Functional Groups and Side Chains

The introduction of substituents onto the this compound core dramatically influences its chemical behavior. The interplay between the electron-donating or withdrawing nature of these groups and the inherent electronic properties of the heterocyclic system governs the regioselectivity and feasibility of subsequent transformations.

The reactivity of the 5,6,7,8-tetrahydroquinoline system is dictated by its two distinct components: the electron-deficient pyridine ring and the saturated carbocyclic portion. For electrophilic substitution, the nitrogen atom deactivates the pyridine ring, directing reactions towards the benzene (B151609) ring in the parent quinoline molecule, primarily at the 5- and 8-positions. arsdcollege.ac.in In the tetrahydroquinoline system, the saturated ring offers sites for functionalization that can exhibit nucleophilic or electrophilic character depending on the substituents present.

The C-8 position, being benzylic, is particularly activated. This allows for deprotonation with strong bases like n-butyllithium (n-BuLi) to form 8-lithio derivatives. rsc.orgresearchgate.net These organometallic intermediates are potent nucleophiles that readily react with a variety of electrophiles. For instance, treatment of 8-lithio-5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification, yields the corresponding 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org Similarly, reaction with trimethylsilyl (B98337) isocyanate or isothiocyanate provides a direct route to 8-carboxamides and 8-thiocarboxamides. researchgate.net

Functional groups attached to the ring also exhibit their characteristic reactivity. For example, the 8-amino group in derivatives like 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) is highly nucleophilic. nih.gov It can undergo condensation reactions with aldehydes to form Schiff bases (imines), which can be subsequently reduced to secondary amines. nih.gov The preparation of these Schiff bases is often conducted at low temperatures (0 °C) to prevent the formation of by-products arising from the high reactivity of the primary amine. nih.gov

The following table summarizes the nucleophilic reactions of functionalized tetrahydroquinoline derivatives.

Table 1: Nucleophilic Reactions of Substituted 5,6,7,8-Tetrahydroquinolines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 8-Lithio-5,6,7,8-tetrahydroquinoline | 1. CO₂ 2. Esterification | 5,6,7,8-Tetrahydroquinoline-8-carboxylic ester | rsc.org |

| 8-Lithio-5,6,7,8-tetrahydroquinoline | Trimethylsilyl isocyanate | 5,6,7,8-Tetrahydroquinoline-8-carboxamide | researchgate.net |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Aldehyde | (E)-N-((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl derivative | nih.gov |

| (E)-N-((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl derivative | NaBH₄ | N-((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl derivative | nih.gov |

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These methodologies are widely employed in the synthesis of complex molecules in the pharmaceutical and materials science industries. nih.govresearchgate.net The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Methodologies such as the Suzuki-Miyaura (using organoboron reagents) and Buchwald-Hartwig amination (forming C-N bonds) are among the most versatile and frequently used cross-coupling reactions. nih.gov The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another valuable tool and has been used to generate alkynone precursors for the synthesis of substituted tetrahydroquinolines. researchgate.net

While specific examples detailing the direct cross-coupling of this compound are not extensively documented, the application of these methods to the broader class of N-heterocycles is well-established. For instance, metal-free cross-coupling reactions of heteroaromatic N-oxides with organosilanes have been developed, expanding the scope of available synthetic strategies. tandfonline.com The functionalization of the tetrahydroquinoline core via these methods typically involves pre-functionalizing the ring with a halide (e.g., Br, I) or converting a hydroxyl group to a triflate to act as the electrophilic partner in the coupling reaction. The organometallic partner can be an organoboron, organozinc, or organotin reagent.

Table 2: Common Cross-Coupling Reactions Applicable to Heterocyclic Scaffolds

| Reaction Name | Electrophile (R-X) | Nucleophile (R'-M) | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide/Triflate | Organoboron reagent | C-C | Pd(0) complex + Base | nih.govnih.gov |

| Buchwald-Hartwig | Aryl/Vinyl Halide/Triflate | Amine | C-N | Pd(0) complex + Base | nih.gov |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | C-C (sp²-sp) | Pd(0) complex + Cu(I) salt | researchgate.net |

| Negishi | Aryl/Vinyl Halide/Triflate | Organozinc reagent | C-C | Pd(0) or Ni(0) complex | nih.gov |

The regioselectivity of nucleophilic attack on the tetrahydroquinoline ring system by organometallic reagents is highly dependent on the nature of the nucleophile. A distinction can be made between "hard" and "soft" nucleophiles, which influences whether the reaction proceeds via a carbophilic (attack at carbon) or silicophilic (in cases involving silicon reagents) pathway.

In reactions involving polyfluorinated quinolines, "hard" carbon-centered nucleophiles like organolithium (LiR) and Grignard (RMgBr) reagents tend to add to the C-2 position of the pyridine ring. researchgate.net This carbophilic attack is rationalized by the stabilization of the resulting σ-complex. In contrast, "softer" nucleophiles containing silicon or tin can exhibit different regioselectivity, often favoring attack at other positions like C-6 or C-7, influenced by the collective electronic effects of the substituents. researchgate.net

For the this compound scaffold, organolithium reagents like n-BuLi are commonly used to deprotonate the C-8 position, demonstrating reactivity on the saturated portion of the molecule rather than addition to the aromatic ring. rsc.orgresearchgate.net This highlights the directing effect of the existing alkyl group and the benzylic nature of the C-8 protons.

The interaction with silicon-containing reagents can be complex. For example, the reaction of 8-lithio-tetrahydroquinoline with trimethylsilyl isocyanate involves the nucleophilic carbon of the organolithium compound attacking the electrophilic carbon of the isocyanate, with the silyl (B83357) group ultimately being removed during hydrolysis. researchgate.net In catalytic selective metal-free cross-coupling reactions, organosilanes can act as the nucleophilic partner, transferring an organic group to the heteroaromatic system. tandfonline.com The dynamics of these reactions are governed by factors such as the hardness of the nucleophile, the electronic landscape of the tetrahydroquinoline substrate, and the specific reaction conditions employed.

Spectroscopic Analysis of this compound Not Available in Publicly Accessible Data

Following a comprehensive search of scientific databases and chemical literature, detailed experimental spectroscopic data for the specific chemical compound this compound could not be located. The information required to generate an in-depth article on its advanced spectroscopic characterization—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—is not available in the public domain at this time.

Searches for ¹H NMR, ¹³C NMR, and two-dimensional NMR data, as well as characteristic vibrational frequencies from IR and Raman analyses, did not yield specific results for this particular isomer. The available literature and spectral databases predominantly feature data for related but structurally distinct isomers, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and various other methyl-substituted 5,6,7,8-tetrahydroquinoline derivatives (e.g., 2-methyl or 8-amino-2-methyl analogues). nih.govnih.gov Data for the parent compound, 5,6,7,8-tetrahydroquinoline, is also available but is not representative of the requested substituted molecule. nih.gov

Due to the absence of specific experimental data for this compound, it is not possible to provide a scientifically accurate and thorough analysis as requested in the article outline. The creation of detailed data tables and the discussion of spectral patterns for this compound would require access to primary research data that is not currently published or indexed in the searched repositories.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 5,6,7,8 Tetrahydroquinoline

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental formula. For 6-Methyl-5,6,7,8-tetrahydroquinoline, the molecular formula is C₁₀H₁₃N.

The expected exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Nitrogen (¹⁴N): 14.003074 Da

Calculated Monoisotopic Mass for C₁₀H₁₃N: (10 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) = 147.104799 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the molecular ion, distinguishing it from other potential formulas with the same nominal mass.

Analysis of Fragmentation Mechanisms for Structural Confirmation

The mass spectrum of 5,6,7,8-tetrahydroquinoline (B84679) is characterized by several key fragment ions. cdnsciencepub.com The introduction of a methyl group at the 6-position is expected to influence these pathways. The molecular ion (M⁺˙) for this compound would appear at m/z 147.

Key fragmentation pathways include:

Loss of a hydrogen radical (H˙): This common fragmentation for cyclic amines leads to the formation of a stable [M-1]⁺ ion. For this compound, this would result in a peak at m/z 146.

Loss of a methyl radical (˙CH₃): A prominent fragmentation pathway involves the loss of the methyl group from the 6-position, leading to an [M-15]⁺ ion at m/z 132. This is a characteristic loss for methyl-substituted saturated rings. cdnsciencepub.com

Loss of ethylene (B1197577) (C₂H₄): A characteristic fragmentation for the 5,6,7,8-tetrahydroquinoline isomer involves a retro-Diels-Alder (RDA) type reaction, leading to the expulsion of ethylene from the saturated ring. cdnsciencepub.com This results in an intense [M-28]⁺ peak. For the 6-methyl derivative, this would lead to a fragment at m/z 119.

The following interactive table summarizes the predicted key fragments for this compound based on the known fragmentation of the parent compound. cdnsciencepub.com

| Proposed Fragment | Mass-to-Charge Ratio (m/z) | Neutral Loss | Formula of Loss | Notes |

| [M]⁺˙ | 147 | - | - | Molecular Ion |

| [M-1]⁺ | 146 | Hydrogen radical | H | Formation of a stable iminium or aminium ion. |

| [M-15]⁺ | 132 | Methyl radical | CH₃ | Loss of the methyl group from the 6-position. |

| [M-28]⁺ | 119 | Ethylene | C₂H₄ | Result of a retro-Diels-Alder type fragmentation of the saturated ring. |

Tandem Mass Spectrometry (MS/MS) for Complex Structures

Tandem Mass Spectrometry (MS/MS) would provide further structural confirmation by isolating a specific parent ion (e.g., the molecular ion at m/z 147) and subjecting it to collision-induced dissociation (CID) to generate a series of daughter ions. This technique is invaluable for distinguishing between isomers and elucidating complex fragmentation cascades. researchgate.netresearchgate.net

For this compound, an MS/MS experiment on the [M]⁺˙ ion (m/z 147) would be expected to produce the characteristic daughter ions at m/z 132 ([M-15]⁺) and m/z 119 ([M-28]⁺), confirming the initial fragmentation pathways. Further fragmentation of these primary daughter ions could also be observed, providing a more detailed structural map.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not reported in the provided search results, analysis of closely related structures, such as 5,6,7,8-tetrahydroquinolin-8-one, provides insight into the expected conformation of the fused ring system. nih.gov

In related structures, the pyridine (B92270) ring is typically planar, while the adjoining saturated carbocyclic ring adopts a non-planar conformation to minimize steric strain. nih.gov For 5,6,7,8-tetrahydroquinolin-8-one, the partially saturated ring adopts a sofa conformation. nih.gov It is highly probable that the tetrahydro-pyridine ring in this compound would adopt a similar half-chair or sofa conformation in the solid state. The methyl group at the C6 position would likely occupy an equatorial position to minimize steric hindrance.

A full crystallographic study of this compound would provide precise data on the following parameters:

| Structural Parameter | Description |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-H). |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Defines the conformation of the saturated ring. |

| Intermolecular Interactions | Identifies hydrogen bonding or π-stacking interactions in the crystal lattice. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

This compound possesses a stereogenic center at the 6-position, meaning it can exist as a pair of enantiomers, (R)-6-methyl-5,6,7,8-tetrahydroquinoline and (S)-6-methyl-5,6,7,8-tetrahydroquinoline.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing and distinguishing between these enantiomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

ECD Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to electronic transitions within the molecule. The two enantiomers of a chiral compound will produce mirror-image ECD spectra.

ORD Spectroscopy: Measures the rotation of the plane of plane-polarized light as a function of wavelength.

Studies on chiral derivatives, such as complexes containing 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), have demonstrated the efficacy of these techniques in assigning absolute configuration. rsc.org For this compound, the ECD spectrum would be expected to show Cotton effects associated with the π → π* transitions of the pyridine chromophore. The sign of these effects would be directly related to the absolute configuration (R or S) at the C6 stereocenter.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental ECD spectra to predict the spectra for each enantiomer and thus assign the absolute configuration of the experimentally isolated compound. rsc.org The synthesis of this compound from chiral precursors derived from natural monoterpenes provides a route to obtaining enantiomerically enriched samples for such analysis. researchgate.net

Theoretical and Computational Chemistry Investigations of 6 Methyl 5,6,7,8 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the molecular characteristics of 6-Methyl-5,6,7,8-tetrahydroquinoline. These computational methods are instrumental in predicting molecular structure, spectroscopic profiles, and electronic properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the geometry and electronic structure of molecules like this compound. researchgate.net DFT methods, particularly using the B3LYP functional, are employed to perform full structure optimization. nih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the most stable, lowest-energy geometry. The results of these calculations are optimized structural parameters, including bond lengths and bond angles. researchgate.netresearchgate.net

For the related compound, quinoline (B57606), DFT calculations have been used to explore its hydrodenitrogenation (HDN) mechanism, a process where 5,6,7,8-tetrahydroquinoline (B84679) is a key intermediate. nih.gov These studies demonstrate that the electronic structure calculated by DFT is crucial for understanding the molecule's reactivity on catalyst surfaces. nih.gov The optimized molecular structure of this compound has been investigated using the B3LYP/6-311G(d,p) level of theory, which provides a reliable characterization of the molecule. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

Alongside DFT, ab initio and semi-empirical methods are also utilized to study the molecular properties of this compound. researchgate.net

Ab Initio Methods: These "first principles" methods compute molecular properties based on quantum mechanics without using experimental data for parametrization. dtic.millibretexts.org The Hartree-Fock (HF) method is a fundamental ab initio approach that has been applied to investigate the molecular structure of this compound. researchgate.net While computationally intensive, ab initio methods provide a rigorous framework for predicting molecular characteristics. dtic.mil

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental data (empirical parameters) to speed up the process. libretexts.orgscispace.com This makes them suitable for larger molecules. For this compound, a range of semi-empirical models have been used, including Austin Model 1 (AM1), Parametric-Method Number 3 (PM3), Parametric–Method Number 6 (PM6), and Re-parameterization of AM1 (RM1). researchgate.net These calculations have been used to determine the molecule's optimized structure, with results showing good agreement with those from DFT and ab initio methods. researchgate.net

| Computational Method Type | Specific Method/Model | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP | Geometry optimization, electronic structure, vibrational spectra. researchgate.netnih.gov |

| Ab Initio | Hartree-Fock (HF) | Investigation of molecular structure. researchgate.net |

| Semi-Empirical | AM1 | Characterization and structural investigation. researchgate.net |

| PM3 | Characterization and structural investigation. researchgate.net | |

| PM6 | Characterization and structural investigation. researchgate.net | |

| RM1 | Characterization and structural investigation. researchgate.net |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound have been performed to support experimental characterization. researchgate.net

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts are then compared with experimental data to aid in the assignment of signals and confirm the molecular structure. researchgate.net

IR and Raman Spectra: The vibrational frequencies of the molecule can be computed using DFT and ab initio methods. researchgate.netresearchgate.net These calculated frequencies are used to assign the vibrational bands observed in experimental Fourier-Transform Infrared (FTIR) and Raman spectra. nih.gov A close agreement between observed and calculated frequencies, often achieved after applying scale factors, confirms the accuracy of both the computational model and the experimental assignments. nih.gov

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov Calculations for this compound have been performed to determine its electronic spectral properties. researchgate.net

Analysis of Molecular Orbitals, Electron Density, and Charge Distribution

Understanding the distribution of electrons within a molecule is key to explaining its stability and reactivity. For this compound, several computational analyses have been conducted to study its electronic properties. researchgate.net

Molecular Orbitals: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. researchgate.net Calculations show that charge transfer occurs within the molecule. researchgate.net

Electron Density and Charge Distribution: The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP). researchgate.net The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its interaction with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the saturated ring in this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies.

Computational methods are used to explore the potential energy surface (PES) of the molecule. researchgate.netdntb.gov.ua A PES is a mathematical map that shows the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable conformers, while saddle points represent the transition states that separate them. researchgate.net For the related 5,6,7,8-tetrahydroquinoline 1-oxide, it has been shown that the saturated six-membered ring adopts a conformation that is intermediate between a half-chair and a sofa form. nih.gov Similar computational searches for this compound would identify its lowest energy conformers and the energy barriers to interconversion, providing a complete picture of its conformational landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely mechanism for a given transformation.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to correlate the structural or property-based descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. For the broader class of tetrahydroquinoline derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, such as anticancer or antimicrobial activities. mdpi.com These studies often build mathematical models using descriptors that quantify steric, electronic, and hydrophobic characteristics.

For instance, in a study on 40 tetrahydroquinoline-based inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed. mdpi.com These models yielded statistically robust results, with CoMFA showing a q² of 0.778 and an R²pred of 0.709, and CoMSIA showing a q² of 0.764 and an R²pred of 0.713, indicating good internal and external predictive capabilities. mdpi.com Such models help in designing new derivatives with potentially enhanced activity by visualizing favorable and unfavorable regions for substitution around the core structure. mdpi.com

While these studies provide a framework for understanding the structure-activity landscape of the tetrahydroquinoline scaffold, specific QSAR or QSPR investigations focused solely on this compound are not extensively documented in publicly available scientific literature. The development of a robust QSAR/QSPR model requires a dataset of structurally related compounds with varied activities or properties, which may not be available for this specific molecule.

Table 1: Representative QSAR Model Statistics for a Series of Tetrahydroquinoline Derivatives mdpi.com

| Model | q² (Cross-validated R²) | R²pred (Predictive R²) | Field Contributions |

| CoMFA | 0.778 | 0.709 | Steric: 0.521, Electrostatic: 0.479 |

| CoMSIA | 0.764 | 0.713 | Steric: 0.102, Electrostatic: 0.255, Hydrophobic: 0.350, H-bond Donor: 0.155, H-bond Acceptor: 0.138 |

This table illustrates the statistical quality and contributing fields for QSAR models developed for a general series of tetrahydroquinoline derivatives, as specific data for this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with biological macromolecules such as proteins or nucleic acids. For tetrahydroquinoline derivatives, MD simulations have been crucial in validating docking poses, assessing the stability of ligand-protein complexes, and understanding the energetic basis of molecular recognition. mdpi.comresearchgate.netnih.gov

In studies involving tetrahydroquinoline derivatives as inhibitors of enzymes like mTOR, MD simulations performed over nanosecond timescales (e.g., 100 ns) have been used to analyze the stability of the complex. mdpi.comresearchgate.netnih.gov Key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the root-mean-square fluctuation (RMSF) of individual residues, are monitored to understand the dynamic behavior of the system. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding mode. mdpi.com

For example, MD simulations of a promising morpholine-substituted tetrahydroquinoline derivative in complex with the mTOR active site confirmed stable protein-ligand interactions throughout a 100-ns simulation period. mdpi.comresearchgate.netnih.gov Analysis of these simulations can reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the binding affinity and selectivity of the inhibitor.

However, similar to QSAR/QSPR, specific molecular dynamics simulation studies detailing the intrinsic dynamic behavior of isolated this compound or its interaction with specific biological targets are not readily found in the current body of scientific literature. The application of MD simulations is typically driven by a specific biological question, such as its binding to a known receptor, and such a context has not been established for this particular compound in published research.

Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the conformational stability of the protein and the ligand's binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation. | Determines key interactions responsible for binding affinity and specificity. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative measure of the binding affinity. |

Applications of 6 Methyl 5,6,7,8 Tetrahydroquinoline in Chemical Science

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The 6-Methyl-5,6,7,8-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry and organic synthesis. Its structure is a key feature in numerous natural alkaloids and synthetic analogues that exhibit a wide range of biological activities. mdpi.comnih.gov Consequently, this compound and its derivatives are frequently employed as versatile building blocks for the creation of more complex and pharmacologically relevant molecules.

Researchers utilize the tetrahydroquinoline core to generate libraries of substituted compounds for drug discovery programs. mdpi.comnih.gov For instance, a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was synthesized to investigate their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The synthesis process often involves modifying the core structure, for example, by reacting 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) with various aldehydes to produce a series of Schiff bases and their corresponding reduced amine products. mdpi.comnih.gov This modular approach allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. mdpi.com The tetrahydroquinoline framework's amenability to functionalization makes it an ideal starting point for synthesizing compounds targeting a range of biological pathways. mdpi.comnih.gov

Ligand Design and Applications in Catalysis

The chiral variants of substituted tetrahydroquinolines have proven to be highly effective ligands in the field of asymmetric catalysis, where the goal is to selectively produce one of a pair of enantiomers.

Chiral Ligands for Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation)

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone are prominent ligands for asymmetric transfer hydrogenation (ATH) reactions. mdpi.com ATH is a powerful and atom-economical method for the asymmetric reduction of C=N bonds, providing efficient access to enantiomerically enriched amines, which are vital components in many pharmaceuticals. mdpi.com

Specifically, a derivative known as Me-CAMPY, which is a 2-methyl substituted 8-amino-5,6,7,8-tetrahydroquinoline, has been successfully employed as a chiral ligand in the ATH of cyclic imines. mdpi.com These ligands, when complexed with transition metals like rhodium and iridium, form highly effective catalysts. mdpi.comnih.govrsc.org In the reduction of a series of 1-aryl-3,4-dihydroisoquinolines, rhodium catalysts incorporating the Me-CAMPY ligand demonstrated high reactivity and enantioselectivity, achieving modest to good enantiomeric excess (up to 69% ee). mdpi.comresearchgate.net The efficiency of these catalytic systems provides a valuable route to chiral alkaloids and their precursors. mdpi.com

| Substrate (1-Aryl-3,4-dihydroisoquinoline) | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(Me-CAMPY)]Cl | >99 | 69 |

| 1-(4-methylphenyl)-3,4-dihydroisoquinoline | [RhCpCl(Me-CAMPY)]Cl | >99 | 55 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl(Me-CAMPY)]Cl | >99 | 60 |

| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl(Me-CAMPY)]Cl | >99 | 62 |

Role in Organometallic Complex Formation and Reactivity

The efficacy of this compound derivatives in catalysis stems from their ability to form stable and reactive organometallic complexes. mdpi.com The nitrogen atoms within the tetrahydroquinoline scaffold act as excellent donors, chelating to a metal center. mdpi.comacs.org

In the context of ATH, these ligands are typically combined with a metal precursor and a pentamethylcyclopentadienyl (Cp) ancillary ligand to form "piano-stool" or "half-sandwich" complexes. mdpi.comnih.govwikipedia.org For example, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) reacts with rhodium or iridium precursors to form complexes like [RhCpCl(Me-CAMPY)]Cl and [IrCpCl(Me-CAMPY)]Cl. mdpi.com The Cp ligand is a bulky, electron-donating group that stabilizes the complex while leaving coordination sites available for the catalytic cycle to proceed. ilpi.com The steric and electronic properties of the tetrahydroquinoline ligand, influenced by substituents like the 6-methyl group, are crucial for inducing chirality and influencing the reactivity of the metal center. mdpi.com

Applications in Material Science

The unique electronic structure of the quinoline (B57606) ring system suggests that its derivatives, including this compound, have significant potential in the field of material science.

Nonlinear Optical (NLO) Properties of Derivatives

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and data storage. researchgate.netnottingham.ac.uk Quinoline and its derivatives are promising candidates for NLO materials due to the extended π-electron delocalization across the ring system, which is essential for nonlinearity. arabjchem.org

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various quinoline derivatives. researchgate.netarabjchem.orgresearchgate.netmdpi.com These studies calculate properties such as polarizability and hyperpolarizability, which are indicators of NLO activity. arabjchem.org Research on quinoline-carbazole derivatives has shown that the electron-deficient nature of the quinoline ring, when paired with an electron-rich donor, facilitates intramolecular charge transfer—a key mechanism for generating a strong NLO response. researchgate.netmdpi.com Calculations have demonstrated that modifying the substituents on the quinoline scaffold can tune the electronic and photophysical properties, enhancing the NLO response. researchgate.net While direct experimental data on the NLO properties of this compound is not available, the established potential of the broader quinoline class suggests that its derivatives are worthy of investigation for NLO applications. arabjchem.orgresearchgate.net

Potential in Functional Polymers and Advanced Materials

The incorporation of quinoline moieties into polymer backbones can create functional polymers with "smart" or "stimuli-responsive" properties. rsc.orgrsc.orgnih.govrsc.org These materials can change their physical or chemical properties in response to external triggers, such as changes in pH. rsc.orgacs.org

The basic nitrogen atom in the quinoline ring allows quinoline-based polymers to be pH-responsive. acs.orgacs.org For instance, polyquinolines can exhibit changes in their photoluminescence properties in response to the acidity of their environment. acs.org This pH-sensitivity opens up applications for these materials in sensors, controlled drug release systems, and smart coatings. nih.govnih.govmdpi.com By functionalizing this compound to be suitable for polymerization, it could be incorporated into novel polymers. Such materials could leverage the inherent pH-responsiveness of the quinoline core to create advanced, stimuli-responsive systems for a variety of technological applications. rsc.orgnih.gov

Role in Fuel Additives and Combustion Chemistry (e.g., Anti-knock properties)

Research into the specific role of this compound as a fuel additive, particularly concerning its anti-knock properties, is not extensively detailed in publicly available scientific literature. However, the combustion chemistry and anti-knock potential of closely related tetrahydroquinoline derivatives have been investigated, offering valuable insights.

Studies on non-metallic anti-knock additives have identified that compounds capable of inhibiting knock often do so by reacting with and neutralizing radical species that lead to premature fuel ignition. The effectiveness of these additives is linked to their molecular structure, specifically the presence of weak X-H bonds that allow for the easy abstraction of a hydrogen atom to quench reactive radicals like hydroxyl (HO●).

A pertinent study investigated the anti-knock characteristics of an isomer, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702). This research demonstrated that it possesses anti-knock capabilities with a molar effectiveness comparable to that of N-methyl aniline (B41778) when tested in fuels such as 2-methylpentane, n-hexane, and methyl cyclohexane. The primary mechanism proposed for this anti-knock activity is the inhibition of autoignition through reaction with hydroxyl radicals. The additive's ability to donate a hydrogen atom from its N-H bond is considered crucial for this radical scavenging process, which in turn lengthens the ignition delay time of the fuel-air mixture.

Further research, including engine testing and computational modeling, would be necessary to quantify the anti-knock properties of this compound and to fully understand its combustion chemistry.

Interactive Data Table: Anti-knock Performance of Related Compounds

As specific data for this compound is not available, the following table presents findings for its isomer, illustrating the type of data required for a comprehensive evaluation.

| Compound | Test Fuel(s) | Observation | Proposed Mechanism of Action |

| 6-methyl-1,2,3,4-tetrahydroquinoline | 2-methylpentane, n-hexane, methyl cyclohexane | Comparable molar effectiveness to N-methyl aniline in lengthening ignition delay time. | Reaction with HO● radicals |

Interactions of 6 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives with Biological Systems: Mechanistic Perspectives Excluding Clinical Data

Enzyme Inhibition and Modulation Studies in vitro

Derivatives of the tetrahydroquinoline (THQ) scaffold have been investigated for their ability to interact with and modulate the activity of various enzymes. These in vitro studies provide foundational insights into the potential biochemical roles of this class of compounds.

The gastric proton pump, H⁺,K⁺-ATPase, is the enzyme responsible for the final step in gastric acid secretion. nih.gov Its inhibition is a key therapeutic strategy for managing acid-related gastrointestinal disorders. Proton Pump Inhibitors (PPIs) are prodrugs that are activated in the acidic environment of the stomach's parietal cells. nih.govnih.gov Once activated, they form a covalent disulfide bond with cysteine residues on the H⁺,K⁺-ATPase, leading to irreversible inhibition of the enzyme. nih.govslideshare.net

While specific studies on 6-Methyl-5,6,7,8-tetrahydroquinoline as a proton pump inhibitor are not extensively detailed in the reviewed literature, some derivatives of the broader 5,6,7,8-tetrahydroquinoline (B84679) class have been reported to possess antiulcer and antisecretory activities. researchgate.net This suggests a potential interaction with the gastric acid secretion pathway, although the precise mechanism, whether through direct H⁺,K⁺-ATPase inhibition or other pathways, requires further specific investigation. The core structure of many PPIs includes a substituted pyridine (B92270) ring, which shares some structural similarity with the pyridine moiety of the tetrahydroquinoline core. nih.gov

Beyond the gastric proton pump, tetrahydroquinoline derivatives have demonstrated interactions with a variety of other enzyme systems in vitro. These studies highlight the diverse biochemical potential of this structural class. For instance, certain arylidine-tethered tetrahydroquinolines have been identified as inhibitors of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. researchgate.net

Other research has shown that derivatives of the related tetrahydroisoquinoline scaffold can inhibit enzymes crucial to neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Furthermore, some tetrahydroquinoline compounds have shown activity against microbial enzymes like DNA gyrase and methionyl tRNA synthetase, suggesting a potential role as antibacterial agents. researchgate.net

The table below summarizes key in vitro enzyme inhibition findings for various tetrahydroquinoline and related derivatives.

| Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Arylidine-tethered THQs | Lipoxygenase | Inhibition | researchgate.net |

| Tetrahydroquinoline Derivatives | DNA gyrase | Inhibition | researchgate.net |

| Tetrahydroquinoline Derivatives | Methionyl tRNA synthetase | Inhibition | researchgate.net |

| Quercetin-tetrahydroisoquinoline Derivatives | Acetylcholinesterase (AChE) | Inhibition | mdpi.com |

| Quercetin-tetrahydroisoquinoline Derivatives | Butyrylcholinesterase (BuChE) | Inhibition | mdpi.com |

| Quercetin-tetrahydroisoquinoline Derivatives | Na⁺, K⁺-ATPase | Inhibition | mdpi.com |

Receptor Binding and Ligand-Target Interactions in vitro

In vitro binding assays are crucial for understanding how compounds interact with specific biological receptors. Studies on tetrahydroquinoline derivatives have revealed significant interactions, particularly with receptors involved in neurotransmission.

A notable area of research has been the interaction of tetrahydroquinoline derivatives with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. Specific substituted tetrahydroquinolines have been designed and evaluated as antagonists of the glycine (B1666218) binding site on the NMDA receptor. researchgate.netnih.gov These in vitro studies confirmed the affinity of these compounds for this specific site, demonstrating their potential to modulate NMDA receptor activity. researchgate.netnih.gov

Additionally, some 5,6,7,8-THQ derivatives have been linked to metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. researchgate.net Research on the related tetrahydroisoquinoline scaffold has also suggested a modulatory effect on dopamine (B1211576) D1 and D2 receptors. nih.gov

The exploration of receptor affinities for tetrahydroquinoline derivatives extends beyond neurotransmitter systems. However, the primary focus of the available in vitro research has been on neurological targets. The specific binding mechanisms often involve satisfying key pharmacophoric requirements of the receptor's binding site. researchgate.netnih.gov The development of enantiomerically pure forms of these compounds has been crucial, as stereochemistry can significantly impact binding affinity and biological effect at the chiral receptor site. nih.gov Further research is needed to fully elucidate the broader receptor affinity profile of this compound and its derivatives.

Cellular Effects and Biological Pathways (Non-Human Cell Lines)

Studies using non-human cell lines provide a platform to observe the downstream effects of enzyme inhibition or receptor binding, offering insights into the biological pathways affected by these compounds. A significant body of research has focused on the antiproliferative and cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines.

For example, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was tested for antiproliferative activity against a panel of human cancer cell lines. nih.govsemanticscholar.org These studies identified specific derivatives with significant activity against ovarian carcinoma (A2780), human T-lymphocyte (CEM), and cervix carcinoma (HeLa) cells, among others. nih.gov

Further mechanistic investigation into the most active of these compounds, (R)-5a, in A2780 ovarian cancer cells revealed that it was able to affect cell cycle progression, induce depolarization of the mitochondrial membrane, and increase the production of cellular reactive oxygen species (ROS). nih.govsemanticscholar.org Similarly, morpholine-substituted tetrahydroquinolines have demonstrated potent and selective cytotoxicity against lung (A-549) and breast (MCF-7, MDA-MB-231) cancer cell lines, with minimal toxicity towards normal Vero cells. mdpi.com

The table below summarizes the observed cellular effects of various 2-methyl-5,6,7,8-tetrahydroquinoline derivatives on different non-human cell lines.

| Derivative | Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| 8-substituted 2-methyl-THQs | A2780 | Ovarian Carcinoma | Antiproliferative | nih.gov |

| (R)-5a | A2780 | Ovarian Carcinoma | Cell cycle modulation, mitochondrial membrane depolarization, ROS production | nih.govsemanticscholar.org |

| 8-substituted 2-methyl-THQs | CEM | T-lymphocyte | Antiproliferative | nih.gov |

| 8-substituted 2-methyl-THQs | HeLa | Cervix Carcinoma | Antiproliferative | nih.gov |

| 8-substituted 2-methyl-THQs | HT-29 | Colorectal Adenocarcinoma | Antiproliferative | nih.gov |

| 8-substituted 2-methyl-THQs | MSTO-211H | Biphasic Mesothelioma | Antiproliferative | nih.gov |

| Morpholine-substituted THQs | A-549 | Lung Cancer | Cytotoxicity | mdpi.com |

| Morpholine-substituted THQs | MCF-7 | Breast Cancer | Cytotoxicity | mdpi.com |

| Morpholine-substituted THQs | MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | mdpi.com |

Future Research Directions and Concluding Perspectives for 6 Methyl 5,6,7,8 Tetrahydroquinoline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives will be guided by the principles of green and sustainable chemistry. Traditional methods often rely on harsh conditions, but emerging strategies promise greater efficiency and environmental compatibility.

Future research will likely focus on:

Advanced Catalytic Hydrogenation: While catalytic hydrogenation of the corresponding quinoline (B57606) is a primary route, innovation lies in the catalyst design. Research is moving towards robust, reusable heterogeneous catalysts that operate under milder conditions. For instance, hierarchical palladium on nickel foam-based catalysts have shown high selectivity and reusability for quinoline hydrogenation in green solvents like ethanol. rsc.orgrsc.orgresearchgate.net Similarly, supported gold nanoparticles have been identified as effective catalysts that surprisingly are not poisoned by quinoline substrates, allowing for chemoselective hydrogenation at low temperatures. nih.govacs.org Adapting these systems for the selective synthesis of the 6-methyl isomer will be a key objective.

Chemo-enzymatic and Biocatalytic Methods: The synergy between chemical and biological catalysis offers a powerful route to chiral tetrahydroquinolines. whiterose.ac.uk Future work could involve developing enzymatic deracemization processes or combining metal-catalyzed reactions with biocatalytic cascades to produce enantiopure this compound derivatives from simple precursors. rsc.orgrsc.org